molecular formula C20H15N5O3 B4104289 Methyl 4-(6-amino-5-cyano-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)benzoate

Methyl 4-(6-amino-5-cyano-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)benzoate

Cat. No.: B4104289
M. Wt: 373.4 g/mol
InChI Key: IXUYAPYSJNSSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[6-amino-5-cyano-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]benzoate is a complex organic compound belonging to the class of pyrano[2,3-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyridine ring, a cyano group, and an amino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-amino-5-cyano-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)benzoate typically involves multi-step reactions. One common method includes the condensation of arylidenemalononitriles with substituted 5-pyrazolones . The reaction is often carried out in the presence of a base such as morpholine in a solvent like propan-2-ol . The reaction conditions usually involve gentle heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[6-amino-5-cyano-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 4-[6-amino-5-cyano-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(6-amino-5-cyano-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[6-amino-5-cyano-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]benzoate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-(6-amino-5-cyano-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3/c1-27-20(26)12-6-4-11(5-7-12)17-16-15(13-3-2-8-23-10-13)14(9-21)18(22)28-19(16)25-24-17/h2-8,10,15H,22H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUYAPYSJNSSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(6-amino-5-cyano-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)benzoate
Reactant of Route 2
Methyl 4-(6-amino-5-cyano-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)benzoate
Reactant of Route 3
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Methyl 4-(6-amino-5-cyano-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)benzoate
Reactant of Route 4
Methyl 4-(6-amino-5-cyano-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(6-amino-5-cyano-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(6-amino-5-cyano-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)benzoate

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